1-Nitro-2-(2-nitrovinyl)benzene
Overview
Description
1-Nitro-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6N2O4 and a molecular weight of 194.1442 g/mol . It is also known by other names such as m,β-Dinitrostyrene and 1-Nitro-3-(2-nitroethenyl)benzene . This compound is characterized by the presence of two nitro groups attached to a benzene ring, one directly and the other via a vinyl group.
Preparation Methods
1-Nitro-2-(2-nitrovinyl)benzene can be synthesized through various methods. One common laboratory method involves the reaction of nitromethane with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in methanol at low temperatures (0-5°C) to ensure controlled addition and high yield . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize efficiency and yield.
Chemical Reactions Analysis
1-Nitro-2-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring.
Common reagents used in these reactions include hydrogen gas, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(2-nitrovinyl)benzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the nitro groups act as electron-withdrawing groups, making the benzene ring less reactive towards electrophiles . In reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations .
Comparison with Similar Compounds
1-Nitro-2-(2-nitrovinyl)benzene can be compared with other similar compounds such as:
- m,β-Dinitrostyrene
- 1-Nitro-3-(2-nitroethenyl)benzene
- 2-Nitro-1-(3-nitrophenyl)ethene
- 3-Nitro-β-nitrostyrene
These compounds share similar structural features but may differ in their reactivity and applications
Properties
IUPAC Name |
1-nitro-2-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQBBVYBCGEIX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879317 | |
Record name | 2-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-39-6, 5670-67-7 | |
Record name | 2-Nitro-omega-nitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β,2-Dinitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.